1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C9H11F3N2OS and a molecular weight of 252.26 g/mol . This compound is characterized by the presence of an ethoxy group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-ethoxy-3-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 0-78°C for several hours . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group plays a crucial role in modulating the compound’s reactivity and biological activity . The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(3-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine: This compound has a similar structure but with different positional isomerism, leading to variations in chemical and biological properties.
S-Trifluoromethyl thioesters: These compounds are used as bifunctional reagents in various chemical reactions and have distinct reactivity profiles compared to hydrazine derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C9H11F3N2OS |
---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
[2-ethoxy-3-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2OS/c1-2-15-8-6(14-13)4-3-5-7(8)16-9(10,11)12/h3-5,14H,2,13H2,1H3 |
InChI Key |
FZVBDGYPCFRSCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1SC(F)(F)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.